![molecular formula C23H26N4O B13572621 N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B13572621.png)
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a tetrahydroindazole ring, and a pyridine carboxamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroindazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate ketones under acidic or basic conditions.
Introduction of the tert-Butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.
Coupling with Pyridine Carboxamide: The final step involves coupling the tetrahydroindazole intermediate with pyridine-2-carboxylic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide: shares structural similarities with compounds like lamellarins and coumarins , which also possess fused ring systems and exhibit diverse biological activities.
Uniqueness
- The unique combination of the tert-butylphenyl group, tetrahydroindazole ring, and pyridine carboxamide moiety distinguishes this compound from others. This structural uniqueness contributes to its specific chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C23H26N4O |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H26N4O/c1-23(2,3)16-10-12-17(13-11-16)27-21-9-6-8-19(18(21)15-25-27)26-22(28)20-7-4-5-14-24-20/h4-5,7,10-15,19H,6,8-9H2,1-3H3,(H,26,28) |
Clave InChI |
KKOWXCYVWPHMHM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


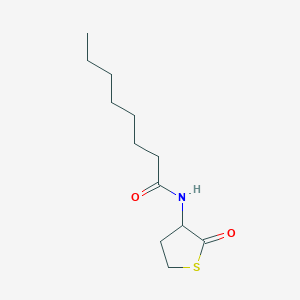

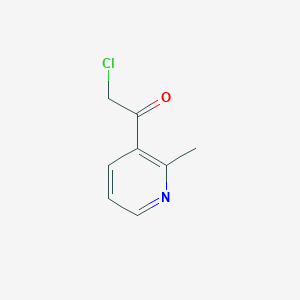

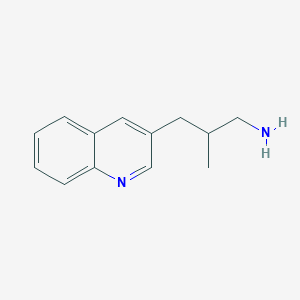
![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)

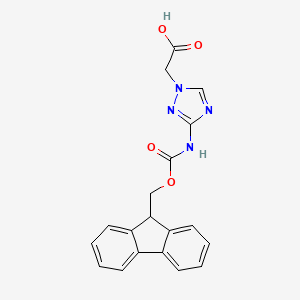

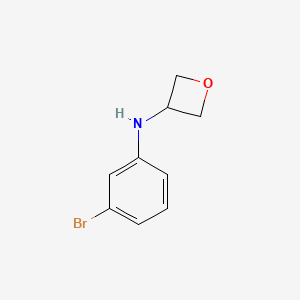
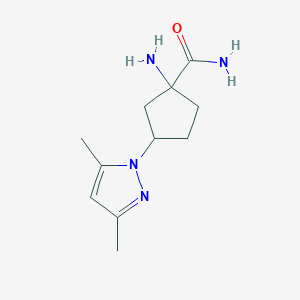
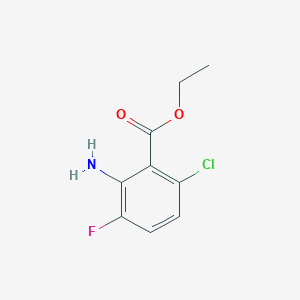
![Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13572607.png)
